3-Amino-6-bromopyrazine-2-carbonitrile

Synthetic Methodology Process Chemistry Yield Optimization

Medicinal chemistry teams often face delays when halogenated pyrazine scaffolds lack documented biological activity. 3-Amino-6-bromopyrazine-2-carbonitrile provides a validated starting point: • Demonstrated BTK inhibition (IC₅₀ 1 nM) and Pim-1 activity (IC₅₀ 16 nM) • Bromo substituent enables Suzuki-Miyaura cross-coupling diversification • Sandmeyer conversion to chloro analog expands library scope from single procurement • GPR35 agonist activity (IC₅₀ 650 nM) for inflammatory disease research

Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
CAS No. 17231-51-5
Cat. No. B112102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-bromopyrazine-2-carbonitrile
CAS17231-51-5
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)C#N)Br
InChIInChI=1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9)
InChIKeyXXCFWGIRIFRPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-bromopyrazine-2-carbonitrile: Heterocyclic Building Block


3-Amino-6-bromopyrazine-2-carbonitrile (CAS 17231-51-5) is a heterocyclic intermediate belonging to the aminopyrazine class, characterized by the presence of amino, bromo, and cyano functional groups on a pyrazine ring [1]. With a molecular formula of C₅H₃BrN₄ and a molecular weight of 199.01 g/mol, this compound is commercially available at purities of ≥95% (HPLC) and is stored under inert gas at 2–8°C . It serves as a versatile building block in pharmaceutical development, particularly for synthesizing kinase inhibitors targeting BTK, Pim-1, and p38 MAP kinase, as well as mGluR5 modulators for neurological disorders [2].

Cross-coupling ready Bromo substituent supports Suzuki-Miyaura diversification for library synthesis
Halogen interconversion Can be converted to chloro analog, providing access to dual-halogen derivative sets
Scaffold precedence Reported as precursor for kinase inhibitors (BTK, Pim-1, p38α) and mGluR5 modulators

Why 3-Amino-6-bromopyrazine-2-carbonitrile Is Irreplaceable


Despite sharing a common aminopyrazinecarbonitrile core, halogen substitution at the 6-position fundamentally alters both physicochemical properties and synthetic utility. The bromine atom in 3-amino-6-bromopyrazine-2-carbonitrile confers distinct reactivity in cross-coupling reactions—particularly Suzuki-Miyaura couplings—that cannot be replicated by the chloro analog due to differences in bond dissociation energies and oxidative addition kinetics [1]. Furthermore, bromine provides a larger steric footprint (van der Waals radius: Br ≈ 1.85 Å vs. Cl ≈ 1.75 Å) and greater polarizability, which significantly influences binding interactions in biological targets and crystallinity in solid-state applications . Procurement decisions based solely on scaffold similarity without halogen-specific consideration risk synthetic failure, reduced yield in downstream derivatization, and compromised biological activity of final compounds.

Target: 3-Amino-6-bromopyrazine-2-carbonitrile
Br substituent enables efficient oxidative addition and distinct steric profile (vdW radius ≈ 1.85 Å).
Documented GPR35 agonist activity; convertible to chloro analog.
Substitute: 3-Amino-6-chloropyrazine-2-carbonitrile
Cl substituent differs in bond dissociation energy and polarizability, may reduce cross-coupling efficiency.
No publicly available GPR35 data; reverse conversion to bromo not established.
Scaffold similarity does not guarantee interchangeable reactivity or biological profile. Synthetic route validation and biological assay confirmation are recommended before substitution.

3-Amino-6-bromopyrazine-2-carbonitrile: Differentiation Evidence


Bromination Yield Advantage

The one-step bromination of 3-aminopyrazine-2-carbonitrile to produce 3-amino-6-bromopyrazine-2-carbonitrile proceeds with a high isolated yield of 83%, demonstrating an efficient and scalable synthetic route . This contrasts with literature reports for analogous halogenation reactions to produce the corresponding chloro derivative, which typically require more forcing conditions or multi-step sequences. The high yield is particularly significant for procurement decisions involving cost-per-gram calculations at scale.

Bromination yield
Cross-study comparable
83% isolated yield (one-step bromination)
Supports synthetic route selection and procurement evaluation
No directly comparable one-step chlorination yield available
Synthetic Methodology Process Chemistry Yield Optimization

GPR35 Agonist Activity

3-Amino-6-bromopyrazine-2-carbonitrile has documented agonist activity at GPR35 (G protein-coupled receptor 35) in human HT-29 cells, with measured IC₅₀ = 650 nM for induction of cell desensitization and EC₅₀ = 700 nM in DMR assays [1]. This biological activity profile provides a validated entry point for GPR35-targeted drug discovery programs. In contrast, no equivalent GPR35 activity data is publicly available for 3-amino-6-chloropyrazine-2-carbonitrile, representing a critical differentiation point for researchers selecting starting scaffolds for GPCR modulator development.

GPR35 agonist activity
Head-to-head
IC₅₀ = 650 nM, EC₅₀ = 700 nM (HT-29 cells)
Reported GPR35 activity enables prioritization over chloro analog
Chloro analog lacks published GPR35 activity data
GPR35 Agonism GPCR Pharmacology Biological Activity

Synthetic Interconversion to Chloro Analog

3-Amino-6-bromopyrazine-2-carbonitrile can be directly converted to 6-bromo-3-chloropyrazine-2-carbonitrile via a Sandmeyer-type reaction using copper(II) chloride and t-butyl nitrite in acetonitrile, with the transformation reaching completion after 16 hours at 60°C as confirmed by LCMS [1]. This demonstrates that the bromo analog serves as a synthetic gateway to the chloro derivative, whereas the reverse transformation (chloro to bromo) is not synthetically accessible under analogous conditions. This directional synthetic flexibility positions the bromo compound as a more strategically valuable procurement choice when downstream diversification is anticipated.

Halogen interconversion
Head-to-head
Bromo → chloro achieved via Sandmeyer reaction
Directional conversion supports dual-library synthesis from single procurement
Reverse conversion (chloro → bromo) not documented
Synthetic Interconversion Halogen Exchange Building Block Utility

Mass Spectrometry Fingerprint Advantage

3-Amino-6-bromopyrazine-2-carbonitrile (MW = 199.01 g/mol) exhibits a molecular weight approximately 44.45 g/mol (28.7%) greater than its chloro analog 3-amino-6-chloropyrazine-2-carbonitrile (MW = 154.56 g/mol) [1]. This mass differential arises from the substitution of chlorine (atomic mass ≈ 35.5) with bromine (atomic mass ≈ 79.9). The distinct isotopic signature of bromine (¹:¹ ratio of ⁷⁹Br:⁸¹Br) provides an unambiguous mass spectrometry fingerprint that facilitates metabolite identification and quantification in pharmacokinetic studies. Additionally, the increased lipophilicity conferred by bromine (reflected in computed LogP differences) influences membrane permeability and protein binding characteristics.

MS fingerprint
Reported
MW 199.01 vs 154.56 (+28.7%); distinct Br isotope pattern
Supports metabolic tracking and ADME study interpretation
Bromine isotopic signature facilitates unambiguous MS/MS identification
Mass Spectrometry Physicochemical Properties Lead Optimization

3-Amino-6-bromopyrazine-2-carbonitrile: Application Scenarios


Kinase Inhibitor Discovery

3-Amino-6-bromopyrazine-2-carbonitrile is a validated starting scaffold for synthesizing kinase inhibitors with demonstrated activity against BTK (IC₅₀ values as low as 1 nM in TR-FRET assays), Pim-1 (IC₅₀ = 16 nM), and p38α MAP kinase (Kd = 6.30 nM in Kinomescan assays) [1][2][3]. The bromine atom at the 6-position enables Suzuki-Miyaura cross-coupling for rapid diversification of the pyrazine core, while the amino and cyano groups provide additional vectors for SAR exploration. Procurement is particularly justified for medicinal chemistry teams requiring a halogenated pyrazine scaffold with documented kinase inhibition profiles and established cross-coupling compatibility.

GPR35 Agonist Development

The documented GPR35 agonist activity (IC₅₀ = 650 nM in cell desensitization assays) of 3-amino-6-bromopyrazine-2-carbonitrile in human HT-29 cells establishes this compound as a tractable starting point for GPR35-targeted drug discovery [1]. GPR35 is implicated in inflammatory bowel disease, metabolic disorders, and cardiovascular pathophysiology. Researchers can leverage the existing activity data to prioritize this scaffold over the chloro analog (which lacks published GPR35 data), thereby accelerating hit-to-lead timelines and reducing initial screening burden. The compound's structural features permit systematic SAR studies around the pyrazine core to optimize potency and selectivity.

mGluR5 Negative Allosteric Modulator Synthesis

Derivatives synthesized from 3-amino-6-bromopyrazine-2-carbonitrile have been explored as modulators of metabotropic glutamate receptor 5 (mGluR5), a target implicated in depression, anxiety, and Fragile X syndrome [1]. The bromo substituent enables cross-coupling with aryl and heteroaryl boronic acids to generate diverse compound libraries for mGluR5 SAR studies. BindingDB entries for related pyrazine derivatives show Ki values as low as 0.400 nM in [³H]MPEP displacement assays at human cloned mGluR5, demonstrating the scaffold's potential for high-affinity CNS-targeted therapeutics [2].

Halogen Interconversion for Library Synthesis

The demonstrated conversion of 3-amino-6-bromopyrazine-2-carbonitrile to 6-bromo-3-chloropyrazine-2-carbonitrile via Sandmeyer-type reaction enables a single procurement to support both bromo- and chloro-derivative library synthesis [1]. This directional interconversion capability (bromo → chloro) is not reciprocally documented for the chloro analog, making the bromo compound the strategically superior procurement choice for laboratories requiring access to multiple halogenated pyrazine scaffolds. The reaction proceeds under mild conditions (60°C, acetonitrile) with standard laboratory reagents (CuCl₂, t-butyl nitrite), making it accessible to most medicinal chemistry laboratories without specialized equipment.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Bromo-substituted pyrazine core for Suzuki coupling diversification
Confirm cross-coupling reactivity and target inhibition in kinase panel assays
GPR35 agonist screening
Reported GPR35 agonist activity in human HT-29 cellular assays
Verify activity in target-based binding and functional assays; compare with chloro analog
mGluR5 modulator library
Cross-coupling enabled synthesis of aryl/heteroaryl derivatives for mGluR5 SAR
Evaluate affinity in displacement assays and functional modulation
Dual-halogen library generation
Sandmeyer conversion of bromo to chloro enables parallel scaffold exploration
Reproduce interconversion and characterize both halogen series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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